5-(4-bromophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-(4-BROMOPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multiple steps, including the formation of the pyrimidoquinoline core and the introduction of the bromophenyl, dimethyl, and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The bromophenyl group allows for substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce various functional groups into the bromophenyl ring.
Scientific Research Applications
5-(4-BROMOPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-BROMOPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE include other pyrimidoquinoline derivatives and compounds with similar functional groups, such as:
- 5-(4-BROMOPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
- 5-(4-BROMOPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26BrN3O2S |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-8,8-dimethyl-2-(2-methylpropylsulfanyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H26BrN3O2S/c1-12(2)11-30-22-26-20-19(21(29)27-22)17(13-5-7-14(24)8-6-13)18-15(25-20)9-23(3,4)10-16(18)28/h5-8,12,17H,9-11H2,1-4H3,(H2,25,26,27,29) |
InChI Key |
JETGCRSFFRVJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)Br)C(=O)N1 |
Origin of Product |
United States |
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